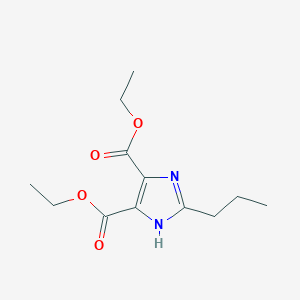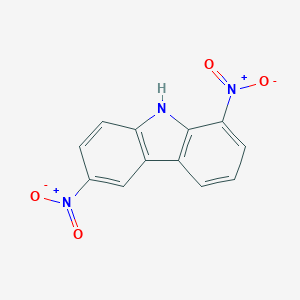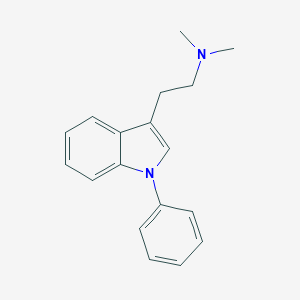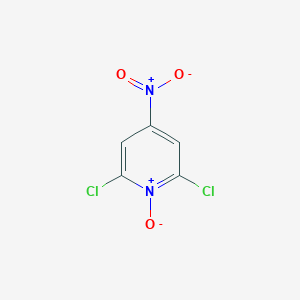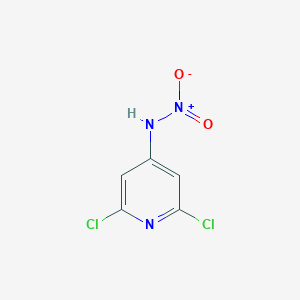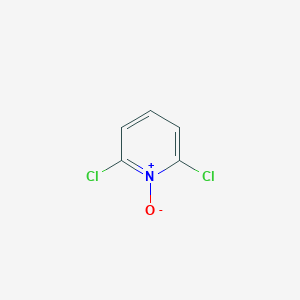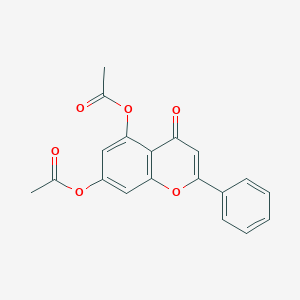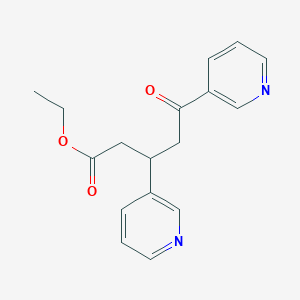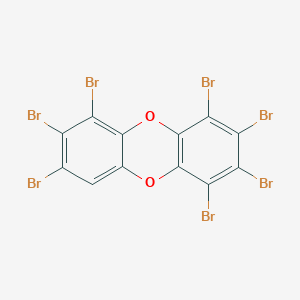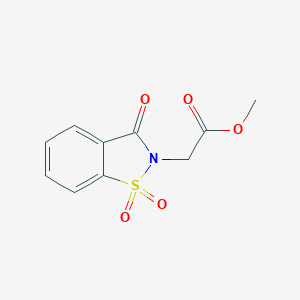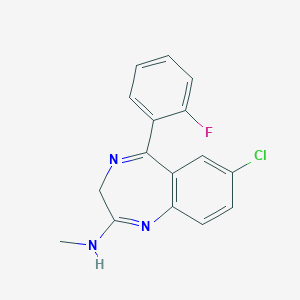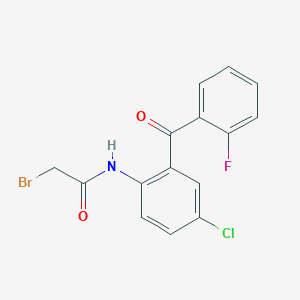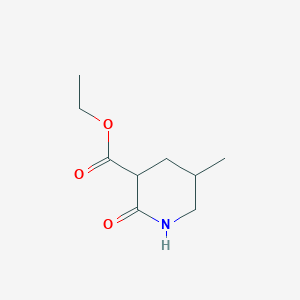
(R,R)-1,2,4,5-Diepoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2R)-oxirane-2-yl]methane: is an organic compound with the molecular formula C5H8O2. It is also known as 2,2’-Methylenebis[(2R)-oxirane]. This compound features two oxirane (epoxide) rings attached to a central methane carbon. The presence of these reactive oxirane rings makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize Bis[(2R)-oxirane-2-yl]methane involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide product.
Cyclization Reactions: Another method involves the cyclization of diols using acidic or basic catalysts. This method can be used to form the oxirane rings from the corresponding diol precursors.
Industrial Production Methods: Industrial production of Bis[(2R)-oxirane-2-yl]methane often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(2R)-oxirane-2-yl]methane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products:
Oxidation: Oxidized epoxides, diols
Reduction: Diols
Substitution: Substituted epoxides
Scientific Research Applications
Chemistry:
Polymer Synthesis: Bis[(2R)-oxirane-2-yl]methane is used as a monomer in the synthesis of various polymers, including epoxy resins. These polymers have applications in coatings, adhesives, and composites.
Biology:
Bioconjugation: The reactive oxirane rings can be used to conjugate biomolecules, such as proteins and nucleic acids, for various biological applications.
Medicine:
Drug Delivery: The compound can be used to modify drug molecules to improve their solubility and bioavailability. It is also used in the synthesis of prodrugs.
Industry:
Coatings and Adhesives: Epoxy resins derived from Bis[(2R)-oxirane-2-yl]methane are widely used in industrial coatings and adhesives due to their excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of Bis[(2R)-oxirane-2-yl]methane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Bis(indolyl)methane: This compound features two indole rings attached to a central methane carbon. It is used in various biological and medicinal applications.
Bis(pyrazolyl)methane: This compound contains two pyrazole rings attached to a central methane carbon. It has applications in coordination chemistry and as a ligand in catalysis.
Uniqueness: Bis[(2R)-oxirane-2-yl]methane is unique due to the presence of two reactive oxirane rings, which makes it highly versatile in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds.
Properties
CAS No. |
109905-51-3 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
HCPAOTGVQASBMP-RFZPGFLSSA-N |
SMILES |
C1C(O1)CC2CO2 |
Isomeric SMILES |
C1[C@H](O1)C[C@@H]2CO2 |
Canonical SMILES |
C1C(O1)CC2CO2 |
Synonyms |
(R,R)-1,2,4,5-Diepoxypentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
